4-(2-Aminoethoxy)phenol
Overview
Description
“4-(2-Aminoethoxy)phenol” is a chemical compound with the linear formula C8H11NO2 . It has a molecular weight of 153.182 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds like “4-(2-Aminoethoxy)phenol” often involves the addition of organometallic reagents to boranes . This process is part of the broader category of nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethoxy)phenol” is defined by its linear formula C8H11NO2 . More detailed structural information may be available in 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
Phenols, which “4-(2-Aminoethoxy)phenol” is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in these reactions .Scientific Research Applications
Colorimetric Determination in Pesticide Formulations 4-Aminoantipyrine, a derivative of 4-(2-Aminoethoxy)phenol, is used in the colorimetric determination of propoxur in pesticide formulations and water samples. This method involves the alkaline hydrolysis of the pesticide, where the resultant phenol reacts with 4-aminoantipyrine to form a colored dye that can be measured spectrophotometrically (Venkateswarlu & Seshaiah, 1995).
Electrochemical Oxidation and Synthesis of Organosulfur Compounds Research on the electrochemical oxidation of 4-amino phenol, a structurally similar compound to 4-(2-Aminoethoxy)phenol, has been conducted. This process is utilized in the synthesis of new organosulfur compounds, with applications in various chemical processes and potential use in pharmaceuticals (Amani & Torabi, 2021).
Biochemical Activities in Metal Complexes 4-Aminoantipyrine based mixed ligand metal complexes have been synthesized and studied for their in vitro antimicrobial activity and interaction with calf thymus DNA. These complexes show promise in various biochemical applications, including the potential for antimicrobial properties (Joseph & Rani, 2013).
Dopaminergic Agents in Medical Research 4-(Aminoethoxy)indole derivatives, related to 4-(2-Aminoethoxy)phenol, have been synthesized and evaluated for their affinity to dopamine D2 receptors. These studies are crucial for developing new therapeutic agents for disorders resulting from dopaminergic activity imbalances (Mewshaw et al., 1999).
Determination of Ammonium in Soil and Water A method involving 4-amino phenol for the colorimetric determination of ammonium in soil extracts and water samples has been researched. This method provides a sensitive and convenient approach for environmental monitoring and analysis (Rhine et al., 1998).
Blood Glucose Determination 4-Amino phenol has been used in a method for determining glucose in blood, involving the reaction of glucose oxidase with glucose. This method is vital for medical diagnostics and research (Trinder, 1969).
Regioselective Enzymatic Polymerization Studies on the regioselective enzymatic polymerization of 4-amino-phenol have led to the synthesis of electrical conducting polymers. This has potential applications in the field of redox-active polymers and materials science (Reihmann & Ritter, 2002).
Safety And Hazards
Sigma-Aldrich provides “4-(2-Aminoethoxy)phenol” as-is and makes no representation or warranty whatsoever with respect to this product . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
4-(2-aminoethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDOKFGRSJQNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198677 | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)phenol | |
CAS RN |
50634-76-9 | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50634-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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